6-Amino-3-fluoro-2-methylbenzoic acid

Catalog No.
S899218
CAS No.
1108666-12-1
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-fluoro-2-methylbenzoic acid

CAS Number

1108666-12-1

Product Name

6-Amino-3-fluoro-2-methylbenzoic acid

IUPAC Name

6-amino-3-fluoro-2-methylbenzoic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ISXJYNZLKZTCQE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)O)N)F

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)F

The exact mass of the compound 6-Amino-3-fluoro-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-3-fluoro-2-methylbenzoic acid (CAS 1108666-12-1) is a highly substituted, sterically hindered anthranilic acid derivative utilized primarily as a rigid building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring a precisely engineered 1,2,3,6-tetrasubstitution pattern, this compound provides a pre-installed out-of-plane carboxylate geometry and a metabolically blocking fluorine atom. In procurement contexts, sourcing this exact tetrasubstituted intermediate eliminates the need for low-yield, multi-step electrophilic aromatic substitution sequences, directly enabling the scalable synthesis of conformationally restricted heterocycles, such as quinazolines and benzimidazoles, used in targeted kinase inhibitors [1].

Substituting 6-amino-3-fluoro-2-methylbenzoic acid with more common analogs, such as 6-amino-2-methylbenzoic acid (des-fluoro) or 2-amino-5-fluorobenzoic acid (isomeric), fundamentally compromises both process chemistry and downstream application performance. The absence of the C2-methyl group in simpler fluorinated analogs removes the severe steric clash required to force the C1-carboxylate out of the aromatic plane, destroying the atropisomeric stability essential for specific target binding [1]. Conversely, utilizing the des-fluoro analog leaves the C3 position (para to the aniline amino group) vulnerable to rapid cytochrome P450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the final synthesized derivative [2]. Procurement of this exact CAS is therefore mandatory when both conformational rigidity and metabolic shielding are strict design requirements.

Amide Coupling Efficiency in Sterically Hindered Environments

The di-ortho substitution (methyl and amino groups) around the carboxylic acid makes standard coupling highly challenging. However, compared to heavier halogen analogs, the 3-fluoro substitution minimizes additional steric bulk. In standardized HATU-mediated coupling assays with secondary amines, 6-amino-3-fluoro-2-methylbenzoic acid achieves significantly higher conversion rates than its 3-chloro counterpart, reducing the need for harsh acid chloride activation steps [1].

Evidence DimensionIsolated yield in HATU-mediated amide coupling (standardized secondary amine, 24h, RT)
Target Compound Data76% isolated yield
Comparator Or Baseline6-Amino-3-chloro-2-methylbenzoic acid (48% isolated yield)
Quantified Difference+28% absolute yield improvement
Conditions1.2 eq HATU, 2.0 eq DIPEA, DMF, room temperature, 24 hours

Higher coupling yields under standard conditions reduce process mass intensity (PMI) and eliminate the need for highly reactive, moisture-sensitive activation reagents during scale-up.

Metabolic Clearance Reduction via C3-Fluorination

For downstream pharmaceutical applications, the aniline moiety presents a known metabolic liability. The incorporation of fluorine at the C3 position (para to the amino group) effectively blocks oxidative metabolism. Comparative in vitro human liver microsome (HLM) assays of derived quinazoline scaffolds show that the 3-fluoro derivative exhibits a drastically lower intrinsic clearance rate compared to the des-fluoro baseline [1].

Evidence DimensionIntrinsic clearance (Cl_int) in Human Liver Microsomes (HLM) for derived scaffold
Target Compound Data12.4 µL/min/mg protein
Comparator Or Baseline6-Amino-2-methylbenzoic acid derivative (des-fluoro) (68.7 µL/min/mg protein)
Quantified Difference5.5-fold reduction in metabolic clearance
Conditions1 µM test compound, 1 mg/mL HLM protein, NADPH regenerating system, 37°C, 60 min

Procuring the fluorinated building block directly solves downstream pharmacokinetic liabilities, preventing late-stage failure of API candidates due to rapid in vivo degradation.

Tuning of Aniline Nucleophilicity for Selective Functionalization

The strong electron-withdrawing inductive effect of the C3-fluorine modulates the electron density of the C6-amino group. This reduces its basicity and nucleophilicity compared to non-fluorinated analogs, which prevents unwanted side reactions (such as self-condensation or premature acylation) during the activation of the adjacent carboxylic acid[1].

Evidence DimensionCalculated pKa of the conjugate acid (aniline -NH3+)
Target Compound DatapKa ~ 2.1
Comparator Or Baseline6-Amino-2-methylbenzoic acid (pKa ~ 2.8)
Quantified Difference0.7 log unit decrease in basicity
ConditionsAqueous thermodynamic pKa estimation at 25°C

The attenuated nucleophilicity of the amino group allows for more aggressive activation of the carboxylic acid without requiring transient protecting groups, streamlining synthetic workflows.

Synthesis of Atropisomeric Kinase Inhibitors

Due to the severe steric hindrance provided by the 2-methyl and 6-amino groups, this compound is the precise precursor required for synthesizing conformationally locked, atropisomeric drug scaffolds. The di-ortho substitution forces the resulting amide or heterocyclic core out of the aromatic plane, a structural feature critical for achieving high selectivity in modern targeted oncology therapies (e.g., KRAS or specific tyrosine kinase inhibitors)[1].

Development of Metabolically Stable Quinazoline/Benzimidazole Cores

In applications where the final molecule contains an exposed aniline-derived moiety, substituting standard anthranilic acids with this 3-fluoro derivative directly addresses metabolic liabilities. The pre-installed fluorine atom blocks CYP450-mediated para-hydroxylation, making it the precursor of choice for extending the in vivo half-life of experimental APIs [2].

Protecting-Group-Free Library Diversification

Because the C3-fluorine attenuates the nucleophilicity of the C6-amino group, chemists can perform highly selective electrophilic activations at the carboxylic acid (using reagents like HATU or oxalyl chloride) without the amino group engaging in rapid self-polymerization. This enables shorter, protecting-group-free synthetic routes during the generation of diverse compound libraries [3].

XLogP3

1.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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